Piperaquine-d6 N-Oxide
Description
Properties
Molecular Formula |
C₂₉H₂₆D₆Cl₂N₆O |
|---|---|
Molecular Weight |
557.55 |
Synonyms |
7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline-d6 |
Origin of Product |
United States |
Synthetic Strategies for Piperaquine N Oxide and Its Deuterated Analogues
Chemical Synthesis Pathways of Piperaquine (B10710) N-Oxide
The introduction of one or two N-oxide functionalities onto the piperaquine scaffold requires controlled oxidation strategies. The symmetrical nature of the parent molecule presents a challenge in achieving selective mono-N-oxidation over di-N-oxidation.
Mono-N-Oxidation Routes and Selectivity Considerations
The selective synthesis of Piperaquine mono-N-oxide, a primary metabolite, can be achieved through controlled oxidation of the piperazine (B1678402) nitrogen atoms. One reported method involves the reaction of a piperaquine analogue with hydrogen peroxide (H₂O₂) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). By carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature, typically cooling to 10°C, it is possible to favor the formation of the mono-N-oxide. researchgate.net The selectivity for mono-oxidation over di-oxidation is a significant consideration, often requiring careful optimization of reaction conditions to prevent further oxidation of the second piperazine nitrogen. The use of milder oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures can also be employed to enhance selectivity for mono-N-oxidation. chemicalbook.commasterorganicchemistry.com The inherent basicity and nucleophilicity of the piperazine nitrogens make them susceptible to oxidation, and achieving high selectivity can be challenging due to the similar reactivity of both nitrogen atoms in the symmetrical piperaquine structure.
Di-N-Oxidation Routes and Reaction Optimization
The synthesis of Piperaquine di-N-oxide, another identified metabolite, involves more forcing oxidation conditions compared to mono-N-oxidation. A documented approach utilizes an excess of hydrogen peroxide (H₂O₂) in a DCM/MeOH solvent system, with the reaction proceeding over an extended period (e.g., 72 hours) at a controlled temperature of 10°C to drive the reaction to completion. researchgate.net The optimization of this reaction focuses on ensuring complete oxidation of both piperazine nitrogens while minimizing side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the mono- and di-N-oxide products. researchgate.net Purification of the di-N-oxide from the reaction mixture, which may contain residual mono-N-oxide and unreacted starting material, is typically achieved through column chromatography. researchgate.net
Targeted Deuteration Approaches for Piperaquine-d6 N-Oxide Synthesis
Deuterated analogues of piperaquine, such as Piperaquine-d6, are invaluable as internal standards in quantitative bioanalytical assays due to their mass difference from the parent drug. nih.govescholarship.orgnih.govplos.org The synthesis of this compound requires a two-stage process: the introduction of deuterium (B1214612) atoms into the piperaquine structure, followed by N-oxidation.
Isotopic Purity and Enrichment Assessment
The isotopic purity of the resulting this compound is a critical parameter for its use as an internal standard. High isotopic purity ensures accurate quantification in mass spectrometry-based assays. Commercially available Piperaquine-d6, used as a starting material or reference, is often certified to have an isotopic purity of ≥99%. nih.govescholarship.orgnih.govplos.org The assessment of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment. NMR spectroscopy provides detailed structural information and can confirm the specific positions of the deuterium labels within the molecule.
Derivatization Methods for Analytical Reference Standards
The preparation of certified analytical reference standards for Piperaquine N-Oxide and its deuterated analogues is essential for method validation and quality control in pharmaceutical analysis. Derivatization can be employed to enhance the detectability or chromatographic properties of these compounds.
For instance, in the context of High-Performance Thin-Layer Chromatography (HPTLC), derivatization is used for visualization and quantification. A reported method for the simultaneous estimation of dihydroartemisinin (B1670584) and piperaquine phosphate (B84403) involves a post-chromatographic derivatization step. After separation on the HPTLC plate, the plate is treated with a derivatizing agent, which for piperaquine can be a mixture of anisaldehyde, concentrated sulfuric acid, and methanol (1:1:10, v/v), followed by heating. nih.gov This process results in the formation of a colored spot that can be quantified by densitometry. While this method is for piperaquine itself, similar principles can be applied to its N-oxide metabolites. The creation of a certified reference standard for Piperaquine N-Oxide would involve its synthesis and rigorous purification, followed by comprehensive characterization using techniques such as NMR, MS, and elemental analysis to confirm its identity and purity. researchgate.net
Metabolic Pathways and Biotransformation of Piperaquine to N Oxides
Enzymatic N-Oxidation Mechanisms of Piperaquine (B10710)
The formation of N-oxide metabolites from piperaquine is a critical step in its metabolic journey. This process is primarily mediated by two major enzyme systems within the liver: the Cytochrome P450 superfamily and the Flavin-Containing Monooxygenases. In vivo studies have identified two major N-oxidation metabolites: piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2). nih.govasm.orgresearchgate.netnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in N-Oxidation
In vitro studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of piperaquine. nih.govnih.gov Research using human liver microsomes (HLMs) and recombinant P450 enzymes has demonstrated that CYP3A4 is the main catalyst in the biotransformation of piperaquine. nih.govnih.govmdpi.com Further evidence for the prominent role of CYP3A4 comes from inhibition studies. The use of ketoconazole (B1673606), a selective inhibitor of CYP3A4, resulted in a significant reduction—approximately 83%—in the in vitro metabolism of piperaquine. nih.govnih.gov
While CYP3A4 is the major contributor, other CYP isoforms are also involved, albeit to a lesser extent. Studies have shown that CYP2C8 also contributes to piperaquine metabolism. nih.govnih.gov The N-oxidation of piperaquine to M1 and the subsequent transformation of M1 to M2 are thought to be mediated by CYP3A4 and its close relative, CYP3A5. nih.gov
Table 1: Inhibition of Piperaquine Metabolism in Human Liver Microsomes by Cytochrome P450 Inhibitors
| Inhibitor | Target Enzyme | Inhibition of Piperaquine Metabolism (%) |
| Ketoconazole | CYP3A4 | 83-100% |
| CYP2C8 inhibitor | CYP2C8 | 66% |
| Miconazole | Non-specific P450 | Almost complete inhibition |
In Vitro Enzyme Reaction Phenotyping Studies in Hepatic Microsomes
The characterization of piperaquine's metabolic pathways has been extensively studied using in vitro models, particularly human liver microsomes (HLMs). researchgate.net These subcellular fractions are rich in drug-metabolizing enzymes, including CYPs and FMOs. researchgate.net
In these studies, piperaquine is incubated with HLMs, and its depletion over time is measured to determine the rate of metabolism. nih.govnih.gov For instance, in pooled HLMs, an initial piperaquine concentration of 0.3 µM was depleted by approximately 34.8% over 60 minutes, corresponding to a turnover rate of 0.009 min⁻¹. nih.govnih.gov
To identify the specific enzymes involved, a combination of approaches is used:
Selective Chemical Inhibition : Specific inhibitors for different CYP isoforms are used to determine their relative contributions. The strong inhibition by ketoconazole is a key piece of evidence for CYP3A4's major role. nih.govnih.gov
Recombinant Human Enzymes : Incubations are performed with individual, recombinantly expressed CYP enzymes to directly assess their capacity to metabolize piperaquine. Studies with recombinant enzymes showed a significantly higher metabolic rate for CYP3A4 (0.017 min⁻¹) compared to CYP2C8 (0.001 min⁻¹). nih.govnih.gov
Correlation Analysis : The rate of piperaquine metabolism is correlated with the activity of specific enzymes across a panel of individual human liver microsomes. nih.gov
These phenotyping studies provide a detailed picture of the enzymatic landscape responsible for piperaquine N-oxidation.
Table 2: In Vitro Metabolic Rate of Piperaquine by Recombinant CYP Enzymes
| Recombinant Enzyme | Estimated Rate Constant (min⁻¹) |
| CYP3A4 | 0.017 |
| CYP2C8 | 0.001 |
Data reflects the faster turnover of piperaquine by CYP3A4. nih.gov
Metabolic Retroconversion of Piperaquine N-Oxides
A notable feature of piperaquine's metabolism is the retroconversion of its N-oxide metabolites back to the parent drug. This metabolic interconversion suggests that the N-oxides can act as a reservoir for piperaquine, potentially contributing to its long elimination half-life. nih.gov
Enzymatic Reduction Pathways of N-Oxide Metabolites
The conversion of piperaquine N-oxides back to piperaquine is an enzymatic reduction process. Research has identified that both hepatic enzymes and microbial enzymes in the gut can contribute to this reduction. nih.gov Specifically, microbial nitroreductases (NTRs) present in the intestinal microflora have been shown to play a role in the reduction of the two main N-oxide metabolites of piperaquine. nih.gov
Contribution of Hepatic Enzymes (CYP/FMO) to Retroconversion
In addition to microbial enzymes, hepatic enzymes are also key players in the retroconversion of piperaquine N-oxides. nih.gov The same enzyme families involved in the initial oxidation, namely the Cytochrome P450 system and Flavin-Containing Monooxygenases, are also implicated in the reduction of the N-oxide metabolites back to piperaquine. nih.gov This bidirectional metabolic capability highlights the dynamic nature of piperaquine's biotransformation, where the parent drug and its metabolites exist in a state of metabolic equilibrium. In vitro studies have indicated that the intrinsic clearance for the reduction of both N-oxides is comparable between the liver and the intestinal microflora. nih.gov
Role of Intestinal Microflora and Nitroreductases in Metabolite Interconversion
Recent research has shed light on the contribution of the gut microbiome to the metabolic lifecycle of piperaquine and its N-oxide metabolites. nih.gov The intestinal microflora, considered an essential "metabolic organ," can influence the fate of many drugs. nih.gov
Studies have demonstrated that both hepatic enzymes (CYP450s and FMOs) and microbial nitroreductases (NTRs) contribute to the reductive metabolism of the two main piperaquine N-oxide metabolites. nih.gov This indicates a potential for interconversion where the N-oxide metabolites are reduced back to the parent drug, piperaquine, by the action of gut bacteria. nih.gov
Identification and Structural Elucidation of Other Piperaquine Metabolites (for contextual comparison)
Beyond N-oxidation, piperaquine undergoes metabolism through several other pathways, resulting in a variety of products. These have been identified in both human and animal samples. thermofisher.com
Hydroxylation Products
Hydroxylation represents another metabolic route for piperaquine. drugbank.com Two minor hydroxylated metabolites have been detected in human urine. nih.govdrugbank.com These products are formed by the addition of a hydroxyl group to the piperaquine structure. drugbank.comdrugbank.com The presence of these hydroxylated metabolites has been confirmed through liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis. drugbank.com However, some studies have noted the absence of hydroxylated metabolites in rat bile samples, which could be due to the instability of metabolites resulting from hydroxylation at the piperazine (B1678402) group. thermofisher.com
N-Dealkylation Products
N-dealkylation has been identified as a metabolic pathway for piperaquine. drugbank.comthermofisher.com This process involves the removal of an alkyl group from a nitrogen atom. Research using liquid chromatography-high resolution mass spectrometry has led to the identification of metabolites resulting from this novel pathway. thermofisher.com
Comparative In Vitro Metabolism Across Preclinical Species (e.g., Rat vs. Human Microsomes)
In vitro studies using liver microsomes from different species are crucial for understanding interspecies differences in drug metabolism and for extrapolating preclinical data to humans.
For piperaquine, studies using human liver microsomes (HLMs) have established that its metabolism is primarily mediated by the cytochrome P450 system, with CYP3A4 being the major contributing enzyme. nih.govnih.gov In pooled HLMs, a significant loss of piperaquine has been observed over time, and this metabolism is almost completely inhibited by non-specific P450 inhibitors and strongly inhibited by selective CYP3A4 inhibitors like ketoconazole. nih.govnih.gov
Comparative studies have also been conducted. For instance, research has identified piperaquine metabolites in both human and rat samples, including plasma, urine, and bile (in rats). thermofisher.com While major metabolites like N-oxidation and carboxylation products are found in both species, some differences have been noted, such as the absence of certain hydroxylated metabolites in rat bile. thermofisher.com
The intrinsic clearance of drugs can also vary between species. For example, a study on a different compound showed that intrinsic clearances in rat and mouse liver microsomes were significantly higher than in human liver microsomes. nih.gov While specific comparative intrinsic clearance data for piperaquine across multiple species is not detailed in the provided results, the general principle of species differences in metabolic rates is well-established in pharmacology. drugbank.comresearchgate.net The primary role of CYP3A enzymes in piperaquine metabolism is a consistent finding across studies. nih.govnih.govresearchgate.net
Interactive Data Table: In Vitro Metabolism of Piperaquine in Human Liver Microsomes
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | nih.govnih.gov |
| Substrate Loss in Pooled HLMs (60 min) | 34.8 ± 4.9% | nih.govnih.gov |
| Turnover Rate in Pooled HLMs | 0.009 min⁻¹ | nih.govnih.gov |
| Inhibition by Ketoconazole (CYP3A4 inhibitor) | 83% | nih.govnih.gov |
| Contribution of CYP2C8 | Minor | nih.govnih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Piperaquine N Oxide and Piperaquine D6 N Oxide
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the bioanalysis of piperaquine (B10710) and its metabolites due to its high sensitivity and selectivity. researchgate.netnih.gov Various LC-MS approaches have been refined to address the specific challenges associated with these compounds, such as their propensity for adsorption and the potential for matrix effects. researchgate.netplos.org
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling (e.g., LC-HRMS, LTQ-Orbitrap)
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) utilizing instruments such as the LTQ-Orbitrap have been instrumental in profiling the metabolites of piperaquine. nih.govthermofisher.com
In a study profiling piperaquine metabolites in both human and rat samples, LC-HRMS in combination with multiple data-mining techniques successfully identified six metabolites. nih.govthermofisher.com Among these were N-oxidation products. nih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions of metabolites, providing a high degree of confidence in their identification. The LTQ-Orbitrap XL hybrid mass spectrometer, for instance, has been effectively used for this purpose, enabling the rapid and comprehensive profiling of drug metabolites. thermofisher.com This capability is crucial for understanding the metabolic pathways of piperaquine, which include N-oxidation, carboxylation, and N-dealkylation. thermofisher.com
Table 1: Piperaquine Metabolites Identified Using LC-HRMS
| Metabolite | Metabolic Pathway | Biological Matrix (Human) | Biological Matrix (Rat) |
|---|---|---|---|
| M1 (N-Oxide) | N-oxidation | Plasma, Urine | Plasma, Urine, Bile |
| M2 (N-Oxide) | N-oxidation | Plasma, Urine | Plasma, Urine, Bile |
| M3 (Carboxylic Product) | Carboxylation | Plasma, Urine | Plasma, Urine, Bile |
| M4 | N-oxidation of M3 | Urine | Urine, Bile |
| M5 | N-dealkylation | Plasma, Urine | Plasma, Urine, Bile |
| M6 | N-dealkylation | Plasma, Urine | Plasma, Urine, Bile |
Data sourced from a study on piperaquine metabolite profiling. nih.gov
Tandem Mass Spectrometry (MS/MS) for Selective Quantification (e.g., Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM))
For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the method of choice, offering exceptional selectivity and sensitivity. nih.gov Techniques such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are widely employed for the quantification of piperaquine and its metabolites in biological matrices like plasma. nih.govnih.govnih.gov
In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of specificity, minimizing interference from other compounds in the sample. For piperaquine, the transition m/z 535.1 -> 288.1 is commonly monitored, while for its deuterated internal standard, piperaquine-d6, the transition m/z 541 -> 294.1 is used. nih.govnih.gov These methods have been successfully applied to quantify piperaquine in small volume plasma samples, which is particularly important in pediatric studies. nih.gov The use of a triple-quadrupole mass spectrometer is standard for these applications. nih.govnih.gov
Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
The choice of ionization technique is critical for achieving optimal sensitivity and minimizing matrix effects in LC-MS analysis. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been utilized for the analysis of piperaquine and its metabolites. nih.govnih.govwikipedia.org
ESI is a soft ionization technique suitable for polar and thermally labile compounds. scielo.brfrontiersin.org It is frequently used in the positive ion mode for piperaquine analysis. nih.govplos.org However, ESI can be susceptible to matrix effects, where co-eluting components from the biological matrix suppress or enhance the ionization of the analyte, potentially compromising accuracy. nih.govescholarship.org
APCI is another soft ionization method that is generally less prone to matrix effects than ESI and is suitable for less polar, thermally stable compounds. nih.govwikipedia.orgencyclopedia.pub It has been demonstrated that for piperaquine analysis, APCI can be more sensitive than ESI and can effectively minimize matrix effects, especially when a deuterated internal standard is used. nih.gov In some cases, a paradoxical matrix effect has been observed with ESI, where ion suppression occurs for piperaquine while ion enhancement is seen for its deuterated internal standard, despite their close elution times. nih.govescholarship.org This highlights the importance of careful method development and validation when choosing an ionization source. nih.govnih.gov
Application of Piperaquine-d6 N-Oxide as a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. nih.govscispace.comresearchgate.net this compound, as a SIL analog of Piperaquine N-Oxide, plays a crucial role in ensuring the accuracy and precision of analytical methods.
Principles of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the precise and accurate quantification of analytes. fiveable.mersc.orgwikipedia.orgyoutube.comosti.gov The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte (the internal standard, such as this compound) to the sample. wikipedia.orgosti.gov This "spike" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen). crimsonpublishers.com
The analyte and the internal standard are assumed to behave identically during sample preparation, extraction, and chromatographic separation. waters.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. youtube.com This ratio measurement corrects for variations in sample handling, matrix effects, and instrument response. fiveable.mewaters.com
Enhancing Accuracy and Precision in Bioanalytical Assays
The primary advantage of using a SIL internal standard like this compound is the significant improvement in the accuracy and precision of the bioanalytical assay. nih.govresearchgate.net Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. waters.com
This co-behavior allows the internal standard to effectively compensate for variations that can occur during the analytical process. nih.govwaters.com For instance, if there is sample loss during extraction or variability in injection volume, both the analyte and the internal standard will be affected proportionally, leaving their response ratio unchanged. nih.govscispace.com This leads to more reliable and reproducible quantitative results. The use of deuterated internal standards like piperaquine-d6 has been shown to effectively compensate for matrix effects in various LC-MS/MS assays for piperaquine. plos.orgnih.gov
Table 2: Key Parameters for LC-MS/MS Quantification of Piperaquine
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Mass Spectrometer | Type of instrument used for detection | Triple Quadrupole (e.g., API 5000, Sciex API 4000) |
| Ionization Mode | Method of ion generation | Positive Ion Mode (ESI+ or APCI+) |
| MRM Transition (Piperaquine) | Precursor ion -> Product ion (m/z) | 535.1 -> 288.1 |
| MRM Transition (Piperaquine-d6) | Precursor ion -> Product ion (m/z) | 541 -> 294.1 |
| Linear Range | Concentration range for accurate quantification | e.g., 1.5 - 250 ng/mL or 3 - 1000 ng/mL |
Data compiled from various LC-MS/MS methods for piperaquine analysis. nih.govnih.govnih.govdoaj.org
Compensation for Matrix Effects and Ion Suppression
In bioanalytical mass spectrometry, the sample matrix (e.g., plasma, urine) contains endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, causing inaccurate quantification. The co-elution of these matrix components can significantly alter the efficiency of the ionization process for the analyte of interest.
To counteract these variations, a stable isotope-labeled internal standard (SIL-IS), such as Piperaquine-d6, is employed. nih.govszabo-scandic.com Because Piperaquine-d6 is chemically and physically almost identical to piperaquine, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement as the unlabeled analyte. nih.govresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification. nih.gov
Research has demonstrated that while significant matrix effects, including both ion enhancement and suppression, were observed for piperaquine at various concentrations, the deuterated internal standard exhibited the same trend. nih.govplos.org The resulting normalized matrix effect was consistently close to 100%, indicating that the matrix effect was effectively compensated for by Piperaquine-d6. nih.govplos.org In some methods, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) has also been shown to diminish matrix effects. nih.govresearchgate.netnih.gov
| Concentration Level | Matrix Effect for Piperaquine (%) | Matrix Effect for Piperaquine-d6 (IS) (%) | Normalized Matrix Effect (PQ/IS) |
|---|---|---|---|
| Low | 112 | 115 | 97.4 |
| Medium | 124 | 128 | 96.9 |
| High | 119 | 122 | 97.5 |
Table 1: Example data illustrating the compensation of matrix effects using a deuterated internal standard. A value >100% indicates ion enhancement. The normalized effect close to 100% shows effective compensation. Data adapted from published research. nih.gov
Chromatographic Separation Strategies
Effective chromatographic separation is paramount to isolate piperaquine and its N-oxide metabolites from endogenous matrix components before mass spectrometric analysis.
Reverse-phase HPLC is the predominant technique for the separation of piperaquine and its metabolites. columbia.edu Various methods have been developed, typically employing C8 or C18 columns, which contain a non-polar stationary phase. plos.orgresearchgate.netresearchgate.net The separation is achieved by running a polar mobile phase through the column, often in a gradient elution mode where the solvent composition is changed over time to effectively elute compounds with differing polarities. plos.orgnih.gov
Developed RP-HPLC methods are coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. nih.gov These methods are validated for a specific linear range and are capable of quantifying piperaquine and its metabolites, like Piperaquine N-Oxide, in biological samples such as human plasma. nih.govresearchgate.net Run times are often optimized to be short, allowing for high-throughput analysis. nih.gov
| Column Type | Mobile Phase Composition | Ion Source | Run Time | Reference |
|---|---|---|---|---|
| Pentafluorophenyl (PFP) | A: 20 mM Ammonium (B1175870) Formate, 0.14% TFA B: Methanol-Acetonitrile (4:1) with 0.1% TFA (Gradient) | APCI+ | 3.0 min | nih.govnih.gov |
| Gemini C18 | A: 10 mM NH4OH B: Acetonitrile (B52724) (Gradient) | ESI+ | ~5.0 min | plos.org |
| Ascentis Express C18 | A: 2 mm Ammonium Acetate, 0.15% Formic Acid, 0.05% TFA B: Acetonitrile (Gradient) | ESI+ | 7.0 min | researchgate.netnih.gov |
Table 2: Comparison of selected RP-HPLC method parameters for the analysis of piperaquine and its metabolites.
The choice of column chemistry and mobile phase is critical for resolving the polar N-oxide metabolite from the parent drug and other metabolites. researchgate.net N-oxides are generally more polar than their parent amine compounds. Standard C18 columns are widely used and provide good retention and separation for the relatively lipophilic piperaquine molecule. researchgate.netnih.gov However, alternative chemistries like pentafluorophenyl (PFP) columns have also been successfully implemented. nih.gov
Mobile phase optimization involves adjusting the pH and organic solvent composition. Piperaquine is a weak base, and its charge state is pH-dependent. plos.org
Acidic Mobile Phase: Using additives like formic acid or trifluoroacetic acid (TFA) ensures that the amine groups are protonated, which can improve peak shape and retention on reverse-phase columns. nih.govnih.gov
Basic Mobile Phase: Alternatively, basic modifiers like ammonium hydroxide (B78521) can be used. This approach keeps the molecule in its free base form, which can be advantageous for certain column chemistries and can help mitigate issues like analyte carryover. plos.org
The use of gradient elution, starting with a higher aqueous content and increasing the proportion of organic solvent (like acetonitrile or methanol), allows for the initial retention and subsequent elution of the polar N-oxide metabolite, followed by the less polar parent piperaquine. nih.gov
Structural Elucidation Techniques for N-Oxide Metabolites
Once potential metabolites are detected, their exact molecular structures must be confirmed. This is achieved through a combination of high-resolution mass spectrometry and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of metabolites. hyphadiscovery.com The structures of key piperaquine metabolites, including the N-oxide, have been confirmed using NMR. drugbank.comnih.gov The introduction of an oxygen atom to a nitrogen atom to form an N-oxide causes a characteristic deshielding effect on the adjacent protons and carbons. This results in a downfield shift (to a higher ppm value) of their corresponding signals in the ¹H NMR and ¹³C NMR spectra compared to the parent amine. nih.gov By analyzing the ¹H and ¹³C NMR spectra of the isolated metabolite and comparing them to the spectra of the parent drug, the site of metabolism can be precisely identified. researchgate.net
High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap-based MS, are crucial for determining the elemental composition of a metabolite. thermofisher.comnih.gov These instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and resolution. thermofisher.com
In the study of piperaquine metabolism, HRMS was used to identify metabolites. The N-oxidation of piperaquine results in a mass increase of 16 Da (the mass of one oxygen atom). drugbank.com FTICR-MS can measure this mass change with enough accuracy to confidently confirm that the change is due to the addition of an oxygen atom and not another combination of elements with a similar nominal mass. drugbank.com This technique was used to identify a metabolite with an m/z of 551, corresponding to piperaquine plus an oxygen atom, which was proposed to be the N-oxide metabolite. drugbank.com
Method Development and Validation for Piperaquine N-Oxide and this compound Quantification
The validation of analytical methods for quantifying Piperaquine N-Oxide, often using Piperaquine-d6 as an internal standard, is a meticulous process guided by international standards. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to be sensitive, specific, and reliable for the analysis of biological samples. researchgate.netnih.gov
A cornerstone of method validation is establishing the sensitivity, linearity, and dynamic range of quantification. Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a specified range.
Several studies have established validated quantification ranges for Piperaquine (PQ) and its N-oxide metabolite (PQ-M). For instance, one LC-MS/MS method demonstrated linearity for PQ-M over a concentration range of 1.0-50.0 ng/mL, with a Lower Limit of Detection (LLOD) of 0.2 ng/mL in plasma. nih.gov Another method reported a linear range for Piperaquine N-Oxide (referred to as M2) from 3.9 to 2508 nM. researchgate.net The acceptance criterion for linearity is typically a correlation coefficient (r) greater than 0.99. nih.gov
Table 1: Linearity and Quantification Range of Piperaquine and its N-Oxide Metabolite
| Analyte | Method | Matrix | Linear Range | LLOQ/LLOD | Correlation Coefficient (r) |
| Piperaquine N-Oxide (PQ-M) | LC-MS/MS | Rat Plasma | 1.0–50.0 ng/mL | LLOD: 0.2 ng/mL | Not Reported |
| Piperaquine N-Oxide (M2) | LC-MS/MS | Human Plasma | 3.9–2508 nM | LLOQ: 3.91 nM | Not Reported |
| Piperaquine | LC-MS/MS | Human Plasma | 10–1000 ng/mL | LLOQ: 10 ng/mL | > 0.9990 |
| Piperaquine | LC-MS/MS | Human Plasma | 5–1000 ng/mL | Not Reported | Not Reported |
| Unbound Piperaquine | UHPLC-MS/MS | Human Plasma Filtrate | 20–5000 pg/mL | LLOQ: <20% RSD | Not Reported |
Selectivity and specificity are crucial parameters that ensure the analytical method can unequivocally measure the intended analyte without interference from other components in the sample matrix, such as endogenous substances, other metabolites, or co-administered drugs. nih.govresearchgate.net
To assess selectivity, blank plasma samples from multiple sources are analyzed to check for any interfering peaks at the retention time of Piperaquine N-Oxide and the internal standard, Piperaquine-d6. researchgate.net Furthermore, forced degradation studies are conducted by exposing the drug substance to stress conditions like acid, base, oxidation, and light. d-nb.infonih.gov This helps to ensure that the method can separate the parent drug and its N-oxide metabolite from any potential degradation products. d-nb.infonih.gov For example, under oxidative stress, a piperaquine oxygenate with a piperazine (B1678402) ring of nitrogen oxide was identified, demonstrating the method's ability to distinguish it from other related substances. d-nb.infonih.gov Chromatographic separation is optimized to provide distinct peaks for each compound, and the specificity is further confirmed by the unique mass transitions monitored in tandem mass spectrometry. researchgate.net
The stability of Piperaquine N-Oxide in biological matrices is evaluated to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves several tests:
Freeze-Thaw Stability: This test assesses the stability of the analyte after repeated cycles of freezing and thawing. Quality control samples are subjected to multiple (e.g., three) freeze-thaw cycles before analysis. researchgate.net
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation process. researchgate.net
Long-Term Stability: To confirm that the analyte is stable during extended storage, samples are stored at low temperatures (e.g., -20°C or -80°C) for a specified duration (e.g., 90 days) and then analyzed. researchgate.netresearchgate.net
Autosampler Stability: This test determines if the processed samples are stable while stored in the autosampler of the analytical instrument before injection. researchgate.netresearchgate.net
Studies have shown that Piperaquine and its N-oxidated metabolite remain stable under these various analytical conditions. nih.gov
Table 2: Summary of Stability Evaluation Conditions
| Stability Test | Condition | Duration |
| Autosampler Stability | Stored in autosampler at 10°C | 24 hours |
| Freeze-Thaw Stability | Three cycles at –20°C | 3 cycles |
| Long-Term Stability | Frozen at –20°C | 90 days |
| Short-Term Stability | Room Temperature | 6 hours |
To ensure the accuracy and precision of the analytical method during validation and routine use, Quality Control (QC) samples are prepared and analyzed with each batch of study samples. These QC samples are prepared by spiking a blank biological matrix with known concentrations of the analyte. researchgate.net
Typically, QC samples are prepared at a minimum of three concentration levels:
Low QC: Near the lower limit of quantification.
Medium QC: In the middle of the calibration range.
High QC: Near the upper limit of quantification.
For example, one validation study used QC samples at concentrations of 15.6, 750, and 1880 nM. researchgate.net Another used QC levels of 30, 200, and 800 ng/mL. nih.gov The accuracy and precision of the method are determined by analyzing these QC samples over several days. The acceptance criteria for accuracy are generally within ±15% of the nominal concentration (±20% for LLOQ), and for precision, the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). nih.govescholarship.org This rigorous quality assurance process ensures the reliability of the reported concentrations of Piperaquine N-Oxide.
Table 3: Example of Quality Control Sample Concentrations
| QC Level | Concentration 1 | Concentration 2 |
| Low | 15.6 nM | 30 ng/mL |
| Medium | 750 nM | 200 ng/mL |
| High | 1880 nM | 800 ng/mL |
Pharmacological Activity and Contributions of Piperaquine N Oxide in Preclinical Models
In Vitro Antiplasmodial Activity of Piperaquine (B10710) N-Oxide
The direct effect of Piperaquine N-oxide on the malaria parasite has been quantified using in vitro assays against different strains of Plasmodium falciparum, the deadliest species of human malaria parasite. nih.gov
Against the drug-sensitive Pf3D7 strain of P. falciparum, Piperaquine N-oxide demonstrates notable antiplasmodial activity. nih.gov Studies have determined its 50% growth-inhibitory concentration (IC50), a standard measure of a compound's potency, to be 25.5 nM. nih.gov This indicates that the metabolite is effective at inhibiting the growth of drug-sensitive malaria parasites in a laboratory setting. nih.gov
The efficacy of an antimalarial compound against drug-resistant parasites is a critical factor in its potential clinical utility. Piperaquine N-oxide has been tested against the PfDd2 strain of P. falciparum, which is known for its resistance to other antimalarial drugs. nih.gov The metabolite was found to have an IC50 value of 38.7 nM against this resistant strain, demonstrating that it retains significant activity against parasites that have developed mechanisms to evade other treatments. nih.gov
Interactive Data Table: In Vitro Activity of Piperaquine N-Oxide
| Compound | Plasmodium Strain | IC50 (nM) |
| Piperaquine N-Oxide (M1) | Pf3D7 (Drug-Sensitive) | 25.5 |
| Piperaquine N-Oxide (M1) | PfDd2 (Drug-Resistant) | 38.7 |
In Vivo Antimalarial Efficacy in Murine Malaria Models (e.g., Plasmodium yoelii, Plasmodium berghei)
To assess the therapeutic effect in a living organism, the efficacy of Piperaquine N-oxide has been evaluated in mice infected with rodent malaria parasites, such as Plasmodium yoelii. nih.gov These models allow for the study of how the compound affects parasite levels and disease progression.
In studies using mice infected with P. yoelii, Piperaquine N-oxide was shown to be orally efficacious. nih.gov Dose-response testing established that the 90% effective dose (ED90), which is the dose required to suppress parasite growth by 90%, was 1.3 mg/kg of body weight. nih.gov This demonstrates potent in vivo activity comparable to that of its parent compound. nih.gov
Comparative Potency Analysis of Parent Piperaquine and its N-Oxide Metabolites in Preclinical Systems
Interactive Data Table: Comparative Efficacy of Piperaquine and its N-Oxide Metabolite
| Compound | In Vitro IC50 vs Pf3D7 (nM) | In Vitro IC50 vs PfDd2 (nM) | In Vivo ED90 vs P. yoelii (mg/kg) |
| Piperaquine (Parent Drug) | 4.5 | 6.9 | 1.3 |
| Piperaquine N-Oxide (M1) | 25.5 | 38.7 | 1.3 |
Investigation of Putative Mechanism of Antiplasmodial Action of N-Oxide Metabolites
The exact mechanism of action for the antimalarial drug piperaquine has not been definitively established, though it is widely thought to be analogous to that of chloroquine (B1663885), another 4-aminoquinoline (B48711) compound. nih.govresearchgate.net This proposed mechanism involves the drug accumulating in the acidic digestive vacuole of the parasite, where it interferes with the detoxification of heme. nih.govwikipedia.org During the intra-erythrocytic stage of its life cycle, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. researchgate.net The parasite normally detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin. nih.govresearchgate.net Piperaquine is believed to inhibit this hemozoin formation, leading to a buildup of toxic heme that induces oxidative stress, damages cell membranes, and ultimately results in parasite death. nih.govresearchgate.net
Detailed research findings from preclinical models have quantified the activity of these metabolites against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum in vitro, and against Plasmodium yoelii in vivo. nih.govasm.org While the parent compound, piperaquine, shows the most potent activity, its N-oxide metabolites also demonstrate remarkable efficacy. nih.gov Specifically, the M1 metabolite (piperaquine N-oxide) retains substantial antiplasmodial activity, with in vivo efficacy comparable to the parent drug. nih.govasm.org The M2 metabolite (piperaquine N,N-dioxide) also shows activity, although it is relatively weaker than both piperaquine and M1. nih.govasm.org
| Compound | Parameter | P. falciparum 3D7 (Chloroquine-Sensitive) | P. falciparum Dd2 (Chloroquine-Resistant) | P. yoelii (in vivo) |
|---|---|---|---|---|
| Piperaquine (PQ) | IC50 (nM) | 4.5 | 6.9 | N/A |
| Piperaquine (PQ) | ED90 (mg/kg) | N/A | N/A | 1.3 |
| Piperaquine N-oxide (M1) | IC50 (nM) | 25.5 | 38.7 | N/A |
| Piperaquine N-oxide (M1) | ED90 (mg/kg) | N/A | N/A | 1.3 |
| Piperaquine N,N-dioxide (M2) | IC50 (nM) | 31.2 | 33.8 | N/A |
| Piperaquine N,N-dioxide (M2) | ED90 (mg/kg) | N/A | N/A | 2.9 |
Table 1. In vitro and in vivo antiplasmodial activity of Piperaquine and its N-oxide metabolites. nih.govasm.org IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. ED90 (90% effective dose) values represent the dose required to suppress parasitemia by 90% in a murine model.
Role of Piperaquine D6 N Oxide in Drug Metabolism and Pharmacokinetic Research
Utility as a Quantitative Internal Standard in Bioanalytical Assays
The most prominent role of piperaquine-d6 N-oxide, and its parent analogue piperaquine-d6, is as an internal standard (IS) in bioanalytical assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.govnih.gov In these assays, a known amount of a stable isotope-labeled analogue of the analyte is added to every sample, including calibration standards, quality controls, and unknown study samples. escholarship.org this compound serves this purpose for the quantification of Piperaquine (B10710) N-Oxide, while deuterated piperaquine (piperaquine-d6) is used for the parent drug. nih.govescholarship.org
The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical ionization and fragmentation behavior in the mass spectrometer. Because this compound is chemically identical to piperaquine N-oxide, it fulfills these criteria perfectly. The only difference is its higher molecular weight due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the unlabeled analyte. By calculating the ratio of the analyte's response to the internal standard's response, the method can be standardized, ensuring accurate quantification across different samples and analytical runs. nih.gov This approach is crucial for the simultaneous quantification of piperaquine and its metabolites, providing a comprehensive pharmacokinetic picture. nih.govresearchgate.net
Biological matrices such as plasma, blood, and urine are inherently complex and variable, which can significantly impact the accuracy and precision of a bioanalytical method. mdpi.com Issues such as ion suppression or enhancement in the mass spectrometer source (matrix effects), and variability in sample extraction and recovery can lead to erroneous results. escholarship.org
The use of this compound as an internal standard is critical for mitigating these issues. escholarship.org Since the internal standard and the analyte behave almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. escholarship.org Similarly, any matrix-induced changes in ionization efficiency will affect both the analyte and the internal standard to the same degree. By using the peak area ratio for quantification, these variations are effectively normalized, leading to robust, reliable, and reproducible results even in the presence of significant matrix effects. escholarship.org
| Parameter | Description | Reference |
|---|---|---|
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standard (IS) | Deuterated Piperaquine (e.g., Piperaquine-d6) | nih.govescholarship.org |
| Biological Matrix | Human Plasma | nih.govescholarship.org |
| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govescholarship.org |
| Linear Range | Typically in the low nM to µM range (e.g., 3.9-2508 nM) | nih.govresearchgate.net |
| Key Advantage of IS | Corrects for matrix effects and variability in sample recovery, ensuring accuracy and reproducibility. | escholarship.org |
Application in Reaction Phenotyping Studies
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. Stable isotope-labeled compounds are instrumental in these in vitro investigations.
In vitro studies using human liver microsomes (HLMs) or recombinant human cytochrome P450 (CYP) enzymes are essential for identifying metabolic pathways. nih.govnih.gov Research has shown that piperaquine is metabolized to a mono N-oxide metabolite (M2, or PM1) and a carboxylic acid metabolite (M1). nih.govnih.govgu.se The N-oxidation of piperaquine is a significant pathway. nih.gov
While initial studies may use the unlabeled drug, this compound can be employed as a reference standard to definitively identify the N-oxide metabolite formed during incubations. Furthermore, in more complex experimental designs, incubating a mixture of labeled piperaquine (e.g., piperaquine-d6) and unlabeled piperaquine could allow researchers to trace the origins of the resulting N-oxide metabolites, providing deeper insights into the metabolic process. Studies have identified CYP3A4 as the primary enzyme responsible for piperaquine metabolism. nih.govnih.gov
An interesting aspect of piperaquine metabolism is the potential for interconversion between the parent drug and its N-oxide metabolite. nih.govresearchgate.net This means that Piperaquine N-oxide can be reduced back to piperaquine. This "metabolic retroversion" can be mediated by both hepatic CYP/FMO enzymes and microbial nitroreductases. nih.govresearchgate.net
This compound is an ideal tool to study the kinetics of this retroconversion. By incubating this compound with liver microsomes or other enzyme systems, researchers can monitor the formation of piperaquine-d6 over time. This allows for the direct measurement of the reduction rate, helping to determine the kinetic parameters (e.g., Vmax, Km) of the enzymes involved in this reverse reaction. Such studies are crucial for building a complete model of piperaquine's metabolic fate. nih.gov
| Metabolic Reaction | Primary Enzyme(s) Involved | System Studied | Reference |
|---|---|---|---|
| N-oxidation (Piperaquine → Piperaquine N-Oxide) | CYP3A4 | Human Liver Microsomes, Recombinant CYPs | nih.govnih.govresearchgate.net |
| Reduction (Piperaquine N-Oxide → Piperaquine) | Hepatic P450/FMO enzymes, Microbial Nitroreductases (NTRs) | Human Liver Microsomes, Intestinal Microflora | nih.govresearchgate.net |
Contribution to Understanding Drug Disposition in Preclinical Development
The pharmacokinetic properties of piperaquine are characterized by a long terminal half-life and accumulation after repeated doses. nih.gov Its metabolites also exhibit slow clearance. nih.gov Understanding the disposition of both the parent drug and its metabolites is therefore critical.
Facilitating Impurity Profiling and Reference Standard Development for Piperaquine and its Derivatives
The quality and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. nih.gov Consequently, the identification and characterization of impurities in bulk drug substances and their formulated products are critical aspects of pharmaceutical development and quality control. researchgate.net For a complex molecule like piperaquine, a bisquinoline antimalarial agent, establishing a comprehensive impurity profile is a significant analytical undertaking. nih.govnih.govguidetomalariapharmacology.org Isotopically labeled compounds, such as this compound, play a pivotal role in this process, particularly in the development of robust analytical methods and the generation of high-quality reference standards. iddo.orglgcstandards.com
Impurity Identification in Piperaquine
Detailed investigations into the stability of piperaquine phosphate (B84403) have been conducted to identify potential impurities that may arise during synthesis or degradation. nih.gov Forced degradation studies, which expose the drug substance to stress conditions like oxidation, are instrumental in revealing its degradation pathways and products. nih.govresearchgate.net
One such study successfully detected and identified twelve impurities in bulk piperaquine phosphate samples. nih.gov The analytical approach combined high-performance liquid chromatography (HPLC) with time-of-flight mass spectrometry (TOF-MS), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) to elucidate the structures of these related substances. nih.govresearchgate.net Among the identified compounds, eight were reported for the first time. nih.gov
A significant finding from these degradation studies was the characterization of an oxidation product, designated as imp-6, which was identified as a piperaquine oxygenate with a nitrogen oxide on one of the piperazine (B1678402) rings. nih.govnih.govresearchgate.net This compound, Piperaquine N-Oxide, is not only a degradation product but is also recognized as a major metabolite of piperaquine (often referred to as M1) in pharmacokinetic studies. nih.govnih.govresearchgate.net The formation of such impurities underscores the necessity for their careful monitoring in the final drug product. nih.gov
The Role of Labeled Standards in Analytical Methodologies
The accurate quantification of piperaquine and its related substances, including impurities and metabolites like Piperaquine N-Oxide, requires highly sensitive and specific analytical methods. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose, particularly in complex biological matrices for pharmacokinetic research. nih.govmdpi.com The reliability of these methods hinges on the use of appropriate internal standards. iddo.org
Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry. This compound serves this exact function. By incorporating deuterium atoms, the molecule's mass is increased without significantly altering its chemical and physical properties. This allows it to be distinguished from the unlabeled (endogenous) Piperaquine N-Oxide by the mass spectrometer, while ensuring it behaves almost identically during sample extraction, chromatographic separation, and ionization. This co-elution corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
The WorldWide Antimalarial Resistance Network (WWARN) emphasizes the importance of validated reference materials to ensure the reliability and comparability of data across different laboratories. iddo.org The availability of certified reference standards, including isotopically labeled versions like Piperaquine-d6, is integral to any robust assay procedure. iddo.orglgcstandards.com By providing a precise point of reference, this compound facilitates the validation of analytical methods for impurity testing and supports pharmacokinetic studies by enabling the accurate measurement of the N-oxide metabolite in biological samples. iddo.orgnih.gov
Research Findings on Piperaquine Impurity Profiling
| Impurity Designation | Identified Structure | Origin/Type | Analytical Methods for Identification | Significance |
|---|---|---|---|---|
| imp-6 | Piperaquine N-Oxide | Oxidation Product / Degradation Impurity | HPLC-UV, TOF-MS, ESI-MS, NMR | A key degradation product found in bulk drug and oxidation samples that requires monitoring. nih.govnih.gov Also a known major metabolite. nih.govnih.gov |
| imp-1, 2, 4 | Isomers of starting material | Process Impurity | HPLC-UV, TOF-MS, ESI-MS | Related to the starting materials used in piperaquine synthesis. nih.govresearchgate.net |
| imp-3, 5, 11, 12 | By-products | Process Impurity | HPLC-UV, TOF-MS, ESI-MS | Formed as by-products during the synthetic reaction of piperaquine phosphate. nih.govresearchgate.net |
| imp-7, 8, 10 | Oxidation products | Degradation Impurity | HPLC-UV, TOF-MS, ESI-MS | Identified in forced degradation samples under oxidative stress. nih.gov |
| imp-9 | Degradation product | Degradation Impurity | HPLC-UV, TOF-MS, ESI-MS | Identified in forced degradation samples. nih.gov |
Future Research Directions and Advanced Methodological Considerations
Elucidation of Novel Metabolic Pathways and Previously Unidentified Metabolites
A comprehensive understanding of a drug's efficacy and safety profile necessitates a complete map of its metabolic fate. While N-oxidation is a primary metabolic route for piperaquine (B10710), recent research has unveiled a more complex picture, opening avenues for further investigation. nih.govdrugbank.comnih.govwikipedia.org
Key research has identified N-oxidation and carboxylation as major metabolic pathways, leading to the formation of metabolites M1-M4. wikipedia.org More recently, a novel N-dealkylation pathway was discovered, resulting in metabolites M5 and M6. wikipedia.org Another critical area of study is the process of metabolic interconversion or "retroconversion." Piperaquine (PQ) and its pharmacologically active N-oxide metabolite (referred to as PM1 or M1) can be metabolically interconverted. nih.govnih.govnih.gov The initial N-oxidation of piperaquine is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov Subsequently, this N-oxide metabolite can be reduced back to the parent drug by both hepatic enzymes (CYP/FMOs) and microbial nitroreductases (NTRs) found in the intestinal microflora. nih.govnih.govnih.govresearchgate.net This metabolic cycling presents a complex mechanism that could influence the drug's long elimination half-life.
Future research should focus on:
Deep Metabolite Profiling: Employing high-resolution mass spectrometry to search for other minor or previously unidentified metabolites in various biological matrices.
Reaction Phenotyping: Further characterizing the specific enzymes, beyond CYP3A4, that contribute to each metabolic step, including the N-dealkylation and reduction pathways. nih.govnih.gov
Microbiome Impact: Expanding on the initial findings to quantify the precise contribution of different gut bacteria species to the retroconversion of Piperaquine N-Oxide and its clinical implications. nih.govnih.govnih.govresearchgate.net
| Pathway | Resulting Metabolites | Key Enzymes/Mechanisms | Reference |
|---|---|---|---|
| N-oxidation | Piperaquine N-oxide (M1), Piperaquine N,N-dioxide (M2) | CYP3A4 | nih.govdrugbank.comwikipedia.org |
| Carboxylation | Carboxylic acid metabolite | Aldehyde dehydrogenase (proposed) | wikipedia.orgnih.gov |
| N-dealkylation | M5, M6 | CYP450 enzymes | wikipedia.org |
| Reduction (Retroconversion) | Piperaquine (from N-oxide) | Hepatic CYP/FMO enzymes, Intestinal microbial nitroreductases (NTRs) | nih.govnih.govresearchgate.net |
Integration of Advanced Omics Approaches (e.g., Metabolomics) in Metabolite Research
The integration of "omics" technologies, particularly metabolomics, offers a powerful, unbiased approach to understanding the biochemical effects of a drug and its metabolites. malariaworld.org By providing a snapshot of the small-molecule profile of a biological system, metabolomics can reveal unexpected drug-induced perturbations.
For piperaquine, metabolomic profiling of Plasmodium falciparum has suggested that its mechanism of action may extend beyond the known inhibition of hemozoin formation. encyclopedia.pub Studies have indicated that piperaquine treatment perturbs the parasite's purine (B94841) and pyrimidine (B1678525) metabolism. encyclopedia.pub This highlights a potential secondary pharmacodynamic effect that warrants further investigation. Advanced analytical platforms like liquid chromatography–high-resolution mass spectrometry (LC-HRMS), combined with data-mining techniques such as isotope pattern filtering, are central to these efforts. wikipedia.org
Future research directions include:
Multi-Omics Integration: Combining metabolomics with transcriptomics and proteomics to create a holistic view of the cellular response to piperaquine and its N-oxide metabolites.
Host-Parasite Metabolomics: Simultaneously analyzing the metabolomes of both the host and the parasite to understand the interplay and metabolic shifts during treatment.
Fluxomics: Using stable isotope tracers to map the flow of metabolites through parasitic metabolic pathways and identify the precise points of disruption caused by Piperaquine N-Oxides.
Refinement of PBPK Models for Enhanced Predictive Capability of N-Oxide Disposition
Physiologically-based pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models are increasingly crucial for predicting drug behavior and understanding the impact of various physiological factors on drug disposition.
Future refinements to PBPK models should aim to:
Incorporate Transporter Data: Integrate data on the active transport of piperaquine and its N-oxides across cellular membranes, which could significantly influence tissue distribution.
Model Disease States: Adapt models to reflect physiological changes that occur during a malaria infection, such as altered liver function and plasma protein binding, to improve predictions in patient populations. encyclopedia.pub
Predict Drug-Drug Interactions: Enhance models to more accurately predict interactions with co-administered drugs that may inhibit or induce the specific enzymes (like CYP3A4) responsible for N-oxide formation and reduction.
Development of High-Throughput Analytical Platforms for Deuterated Metabolites and Drug Candidates
The growing number of drug candidates and the need for comprehensive metabolic profiling demand analytical methods with higher throughput without compromising data quality. chiralpedia.com Current platforms can analyze samples rapidly, but often with limited metabolite coverage. chiralpedia.com
Emerging technologies are addressing this trade-off. Innovations include:
Robotic Sample Preparation: Fully automated workflows, such as robotic solid-phase extraction (SPE) using 96-well plates, drastically reduce manual handling and increase sample throughput for analysis by UPLC-MS/MS. nih.gov
Multiplexed Isotope Tagging: Chemical tagging strategies, such as 96-plex isobaric tags, allow for the simultaneous analysis of numerous samples in a single LC-MS run, significantly improving throughput for metabolomic screens. thermofisher.com
Advanced Spectroscopy: Techniques like Molecular Rotational Resonance (MRR) spectroscopy are being developed to provide an unambiguous structural identity and quantitative assessment of deuterated products, ensuring the quality of analytical standards.
The development of these platforms will be crucial for rapidly screening new drug candidates for their N-oxidation potential and for conducting large-scale metabolomic studies involving deuterated standards like Piperaquine-d6 N-Oxide.
Exploration of Stereoselective Metabolism of Piperaquine N-Oxides
While the parent piperaquine molecule is achiral, the formation of an N-oxide can introduce a stereogenic center at the nitrogen atom. This creates the possibility of forming two enantiomers (R and S isomers) of the Piperaquine N-Oxide metabolite. The differential interaction of stereoisomers with enzymes and receptors is a fundamental concept in pharmacology.
Currently, there is a lack of specific research into the stereoselective metabolism of piperaquine. However, the broader field of asymmetric catalysis extensively utilizes chiral N-oxides, demonstrating that the chirality at the nitrogen-oxygen bond can be highly influential in chemical reactions. nih.govchiralpedia.com It is plausible that the enzymes responsible for piperaquine metabolism, such as CYP3A4, may produce one enantiomer of the N-oxide in preference to the other. Furthermore, the two potential enantiomers could have different pharmacodynamic activities or be subject to different subsequent metabolic pathways.
Future research in this area is essential and should involve:
Chiral Analytical Methods: Developing and applying chiral chromatography methods to separate and quantify the potential enantiomers of Piperaquine N-Oxide in biological samples.
Stereoselective Synthesis: Synthesizing the individual R and S enantiomers to serve as analytical standards and to be tested individually for their biological activity.
Enzymatic Studies: Investigating whether recombinant metabolizing enzymes produce the N-oxide metabolites in a stereoselective manner.
Investigation of the Pharmacodynamic Contributions of N-Oxides in Advanced Preclinical Models
To build upon these findings, future research should utilize advanced preclinical models to:
Assess Activity in Resistant Strains: Evaluate the efficacy of the N-oxide metabolites against parasite strains that have developed resistance to piperaquine.
Humanized Mouse Models: Employ mice with humanized livers and immune systems to better simulate human metabolism and the host-parasite interaction.
Long-Term Efficacy Studies: Design in vivo studies that account for the long half-lives of the metabolites to fully assess their contribution to preventing malaria recrudescence.
| Compound | In Vitro IC50 (nM) vs Pf3D7 | In Vitro IC50 (nM) vs PfDd2 | In Vivo ED90 (mg/kg) vs P. yoelii | Reference |
|---|---|---|---|---|
| Piperaquine (PQ) | 4.5 | 6.9 | 1.3 | drugbank.comnih.gov |
| Piperaquine N-oxide (M1) | 25.5 | 38.7 | 1.3 | drugbank.comnih.gov |
| Piperaquine N,N-dioxide (M2) | 31.2 | 33.8 | 2.9 | drugbank.comnih.gov |
Development of Novel Deuterated Internal Standards for Related Drug Metabolites
Accurate quantification of drugs and their metabolites in biological fluids is the bedrock of pharmacokinetic analysis. This is most reliably achieved using the isotope dilution method with a stable isotope-labeled internal standard. dntb.gov.ua Deuterated compounds, like this compound, are ideal internal standards for mass spectrometry-based assays.
These standards are essential because they have nearly identical chemical and physical properties to the analyte but a different mass. This allows them to co-elute chromatographically and experience similar ionization and matrix effects, enabling precise correction for any sample loss or analytical variability. The development of such standards is a critical step in validating robust analytical methods for new metabolites.
Future work should focus on:
Synthesis of Standards for All Major Metabolites: A complete analytical toolkit requires the chemical synthesis of deuterated internal standards for all identified major metabolites of piperaquine, including the products of N-dealkylation and carboxylation.
Application to Diverse Matrices: Validating the use of these standards for metabolite quantification in a wide range of biological samples, such as plasma, urine, bile, and various tissues.
Improving Synthetic Routes: Developing more efficient and cost-effective synthetic methods for producing high-purity deuterated standards to make them more accessible for research.
Q & A
Q. Q. How to systematically review literature on this compound while avoiding unreliable sources (e.g., )?
- Methodology : Follow PRISMA guidelines with databases like PubMed and Embase. Search terms: "this compound" AND ("pharmacokinetics" OR "deuterium labeling"). Filter for peer-reviewed journals and exclude non-academic sources .
- Quality Assessment : Use AMSTAR-2 criteria to evaluate systematic reviews and prioritize studies with robust validation data (e.g., isotopic purity ≥99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
